N-(7-methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl)-1-propan-2-ylimidazole-4-sulfonamide
Description
N-(7-methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl)-1-propan-2-ylimidazole-4-sulfonamide is a complex organic compound that belongs to the class of triazolopyridine derivatives. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of various diseases.
Properties
IUPAC Name |
N-(7-methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl)-1-propan-2-ylimidazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N6O2S/c1-9(2)18-7-12(14-8-18)22(20,21)17-13-16-15-11-6-10(3)4-5-19(11)13/h4-9H,1-3H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIBILMHDHSKCBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NN=C(N2C=C1)NS(=O)(=O)C3=CN(C=N3)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl)-1-propan-2-ylimidazole-4-sulfonamide typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of 7-methyl-[1,2,4]triazolo[4,3-a]pyridine, followed by its reaction with suitable sulfonylating agents to introduce the sulfonamide group. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of microwave-assisted synthesis has been explored to enhance reaction rates and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(7-methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl)-1-propan-2-ylimidazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonamide group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dichloromethane, toluene, ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
N-(7-methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl)-1-propan-2-ylimidazole-4-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer properties, particularly as a dual inhibitor of c-Met and Pim-1 kinases.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of N-(7-methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl)-1-propan-2-ylimidazole-4-sulfonamide involves its interaction with specific molecular targets. It acts as an inhibitor of c-Met and Pim-1 kinases, which are involved in cell proliferation and survival pathways. By inhibiting these kinases, the compound can induce apoptosis in cancer cells and inhibit tumor growth .
Comparison with Similar Compounds
Similar Compounds
7-Methyl-[1,2,4]triazolo[4,3-a]pyridine: A precursor in the synthesis of the target compound.
[1,2,4]triazolo[4,3-b]pyridazine derivatives: Known for their anticancer properties.
[1,2,4]triazolo[4,3-a]pyrazine derivatives: Exhibits similar kinase inhibition activity.
Uniqueness
N-(7-methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl)-1-propan-2-ylimidazole-4-sulfonamide is unique due to its dual inhibitory action on c-Met and Pim-1 kinases, making it a promising candidate for targeted cancer therapy. Its structural complexity and specific functional groups contribute to its distinct pharmacological profile .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
